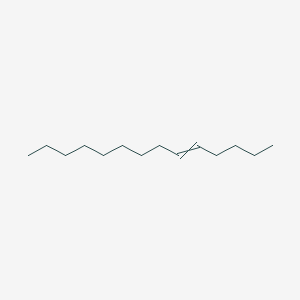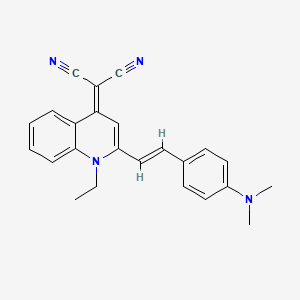![molecular formula C34H34O5S B14090685 4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside is a complex organic compound with the molecular formula C28H30O6S and a molecular weight of 494.6 . This compound is characterized by its glucopyranoside structure, which includes multiple phenylmethyl groups and a thio linkage. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.
Thio Linkage Formation: A thio linkage is introduced at the anomeric carbon of the glucopyranoside.
Phenylmethyl Group Addition: Phenylmethyl groups are added to the 2 and 3 positions of the glucopyranoside.
Phenylmethylene Protection: The 4 and 6 positions are protected using a phenylmethylene group.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity .
化学反応の分析
Types of Reactions
4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted glucopyranosides .
科学的研究の応用
4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside is used in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside involves its interaction with specific molecular targets. The thio linkage and phenylmethyl groups play a crucial role in its activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity .
類似化合物との比較
Similar Compounds
Methyl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside: Similar structure but lacks the thio linkage.
Phenylmethyl 2,3,4,6-tetra-O-(phenylmethyl)-β-D-glucopyranoside: Contains additional phenylmethyl groups.
Uniqueness
4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[®-phenylmethylene]-1-thio-beta-D-Glucopyranoside is unique due to its thio linkage and specific arrangement of phenylmethyl groups. These features contribute to its distinct chemical properties and potential biological activities .
特性
分子式 |
C34H34O5S |
|---|---|
分子量 |
554.7 g/mol |
IUPAC名 |
(4aR,6S,7R,8S,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3/t29-,30-,31+,32-,33?,34+/m1/s1 |
InChIキー |
DDANYPHUIFTAQM-ZXYZJCHBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
正規SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14090604.png)
![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14090620.png)
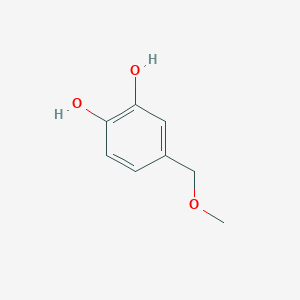
![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
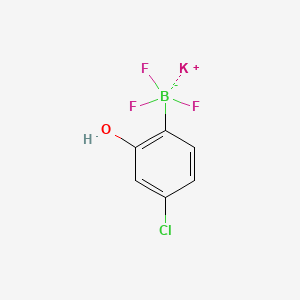
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090646.png)
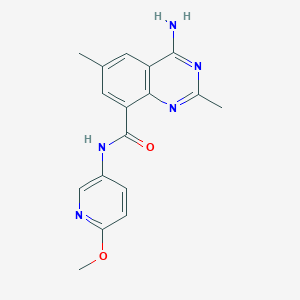
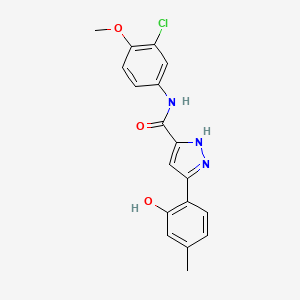
![4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14090655.png)
